

Protocol for Oral Administration of Fedovapagon in Rats: Application Notes

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Compound of Interest

Compound Name: Fedovapagon

Cat. No.: B1672327

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Introduction

Fedovapagon is a selective, orally active agonist of the vasopressin V2 receptor (AVPR2).[1] [2] It is a non-peptidic compound that has been investigated for its potential therapeutic effects in conditions such as nocturia.[1] The activation of AVPR2 in the kidney by agonists like **Fedovapagon** stimulates an increase in water permeability, leading to a reduction in urine output.[1] This document provides detailed protocols for the preparation and oral administration of **Fedovapagon** in rats for preclinical research, based on available literature.

Data Presentation

Pharmacokinetic Parameters of Fedovapagon in Rats (Oral Administration)

Parameter	Value	Reference
Dose (mg/kg)	1	[2]
C _{max}	Not available in the searched literature	
T _{max}	Not available in the searched literature	
AUC	Not available in the searched literature	
Oral Bioavailability (%)	Not available in the searched literature	
Effect	81% inhibition of urine output	

Fedovapagon Formulation for Oral Administration in Rats

Component	Protocol 1	Protocol 2	Protocol 3
Stock Solution	Fedovapagon in DMSO	Fedovapagon in DMSO	Fedovapagon in DMSO
Vehicle Component 1	40% PEG300	90% (20% SBE- β -CD in Saline)	90% Corn Oil
Vehicle Component 2	5% Tween-80	-	-
Vehicle Component 3	45% Saline	-	-
Final Concentration	≥ 2.08 mg/mL	≥ 2.08 mg/mL	≥ 2.08 mg/mL

Experimental Protocols

Preparation of Fedovapagon Solution for Oral Gavage

This protocol describes the preparation of a **Fedovapagon** solution for oral administration in rats using a common vehicle formulation.

Materials:

- **Fedovapagon** powder
- Dimethyl sulfoxide (DMSO)
- Polyethylene glycol 300 (PEG300)
- Tween-80
- Saline solution (0.9% NaCl)
- Sterile microcentrifuge tubes
- Vortex mixer
- Pipettes and sterile tips

Procedure:

- Prepare Stock Solution:
 - Dissolve **Fedovapagon** powder in DMSO to create a stock solution of a known concentration (e.g., 20.8 mg/mL).
 - Ensure the powder is completely dissolved by vortexing.
- Prepare Dosing Solution (Example using Protocol 1):
 - In a sterile microcentrifuge tube, combine the following in the specified order, vortexing after each addition:
 - 10% of the final volume with the **Fedovapagon** stock solution in DMSO.
 - 40% of the final volume with PEG300.
 - 5% of the final volume with Tween-80.
 - 45% of the final volume with saline.

- For example, to prepare 1 mL of dosing solution, add 100 μ L of stock solution, 400 μ L of PEG300, 50 μ L of Tween-80, and 450 μ L of saline.
- Vortex the final solution thoroughly to ensure homogeneity.
- Storage:
 - It is recommended to prepare the dosing solution fresh on the day of the experiment.
 - If short-term storage is necessary, store at 2-8°C and protect from light. Bring to room temperature before administration.

Oral Administration by Gavage in Rats

This protocol outlines the standard procedure for oral gavage in rats.

Materials:

- Rat (appropriate strain, age, and weight for the study)
- Prepared **Fedovapagon** dosing solution
- Appropriately sized oral gavage needle (stainless steel or flexible plastic with a ball tip)
- Syringe (1-3 mL)
- Animal scale

Procedure:

- Animal Preparation:
 - Weigh the rat to accurately calculate the required dose volume. The typical oral gavage volume for rats is 5-10 mL/kg.
 - Acclimatize the animal to handling to minimize stress during the procedure.
- Gavage Needle Measurement:

- Measure the correct insertion length for the gavage needle by holding it alongside the rat, with the tip at the corner of the mouth and the end at the last rib. Mark the needle at the level of the rat's incisors. This ensures the needle will reach the stomach without causing injury.
- Restraint:
 - Gently but firmly restrain the rat to prevent movement. One common method is to hold the rat in one hand with the thumb and forefinger on either side of the head to immobilize it, while supporting the body with the palm and other fingers.
- Gavage Administration:
 - With the rat in an upright position, gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.
 - The needle should pass smoothly without resistance. If resistance is met, withdraw the needle and reposition.
 - Once the needle is inserted to the predetermined depth, slowly administer the **Fedovapagon** solution.
 - After administration, gently withdraw the needle in a single, smooth motion.
- Post-Administration Monitoring:
 - Return the rat to its cage and monitor for any signs of distress, such as difficulty breathing or leakage of the administered solution from the mouth or nose.

Visualizations

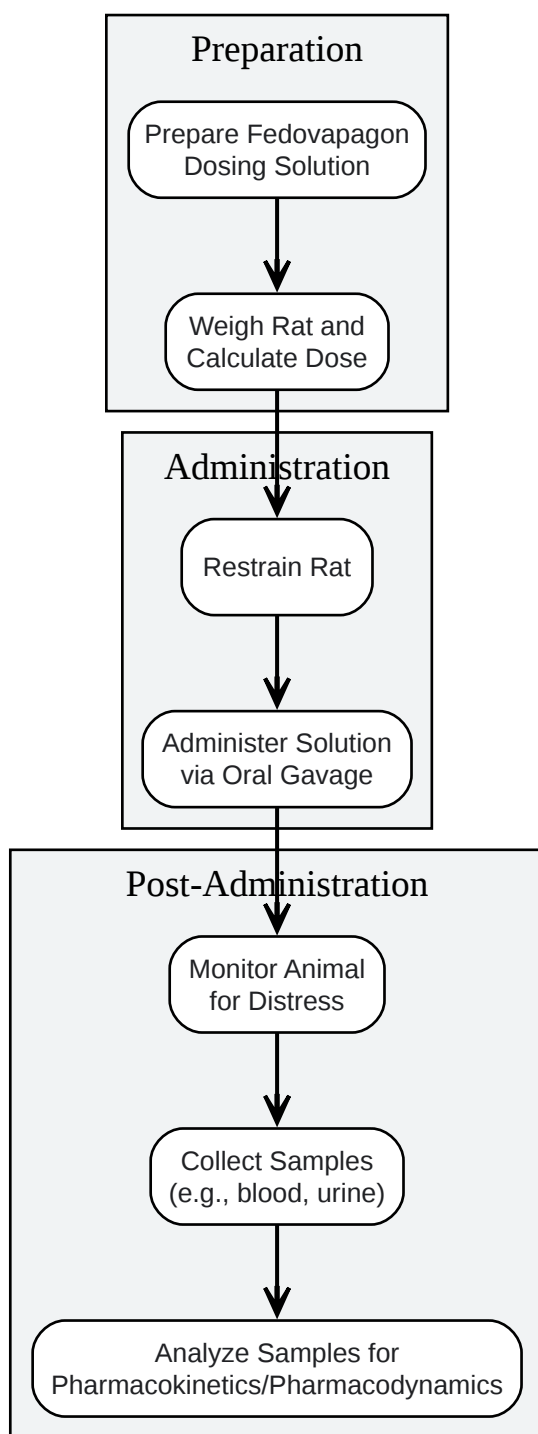
Signaling Pathway of Fedovapagon



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Caption: **Fedovapagon** activates the AVPR2 signaling cascade.

Experimental Workflow for Oral Administration of Fedovapagon in Rats



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Caption: Workflow for **Fedovapagon** oral administration in rats.

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References

- 1. ics.org [ics.org]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
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